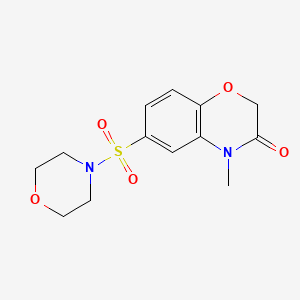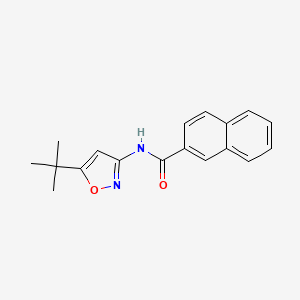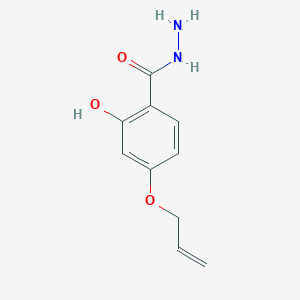![molecular formula C10H8ClN3O2 B5034994 [1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
説明
4-Chlorophenylacetic acid is a chlorinated phenyl acetic acid . It has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Molecular Structure Analysis
The molecular structure of 4-Chlorophenylacetic acid consists of a benzene ring with a chlorine atom and an acetic acid group attached . The SMILES string for this compound is OC(=O)Cc1ccc(Cl)cc1 .Physical And Chemical Properties Analysis
4-Chlorophenylacetic acid is a solid compound . It has a melting point of 102-105 °C . It is soluble in ethanol .科学的研究の応用
Synthesis and Structural Studies
- Chemical Synthesis and Characterization : Compounds similar to "[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid" have been synthesized and characterized using techniques like X-ray diffraction, IR, and NMR spectroscopy. These studies often explore the molecular structure and intermolecular interactions, such as hydrogen bonding, within these compounds (Şahin et al., 2014).
Biological Activity and Pharmaceutical Applications
- Biological Activities : Research has shown that derivatives of this compound exhibit various biological activities. For example, some studies have focused on their potential as lipase and α-glucosidase inhibitors, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Material Science and Chemistry
- Materials Science Applications : The triazole derivatives have been explored for their potential in materials science. For instance, they have been used in the synthesis of photo-cross-linkable polymers, which have applications in areas such as corrosion inhibition (Baskar et al., 2014).
Molecular Interaction Studies
- Molecular Interaction Analysis : Studies have also delved into the analysis of molecular interactions in these compounds, such as π-hole tetrel bonding interactions. This research contributes to a deeper understanding of the chemical properties and reactivity of these molecules (Ahmed et al., 2020).
Diverse Chemical Reactions
- Exploration of Chemical Reactions : The compound and its derivatives have been used to study various chemical reactions, providing insights into synthetic pathways and reaction mechanisms. This includes research on cycloadditions, homologization, and cyclization reactions (Pokhodylo et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3-(4-chlorophenyl)triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOEXUWOCDQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=N2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)

![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)

![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)



![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)

![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)